N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
Chemical Structure:
The compound features a 5-fluoroindole core linked via an ethyl group to a benzamide scaffold substituted with a 5-methyltetrazole moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors .
Properties
Molecular Formula |
C19H17FN6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17FN6O/c1-12-23-24-25-26(12)18-5-3-2-4-15(18)19(27)21-9-8-13-11-22-17-7-6-14(20)10-16(13)17/h2-7,10-11,22H,8-9H2,1H3,(H,21,27) |
InChI Key |
GCCNDEATTCXLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and continuous flow chemistry, to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production of complex molecules like this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindoles.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the indole ring can yield oxindoles, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The tetrazole ring can enhance binding affinity and selectivity, making the compound effective in its biological activities .
Comparison with Similar Compounds
Key Features :
- 5-Fluoroindole : Enhances metabolic stability and binding affinity due to fluorine’s electronegativity .
- Tetrazole : Acts as a bioisostere for carboxylic acids, improving solubility and resistance to enzymatic degradation .
- Ethyl linker : Provides conformational flexibility for target engagement .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Structural and Functional Differences
Indole vs. This may improve blood-brain barrier penetration .
Tetrazole vs. Nitro/Carboxylic Acid Groups :
- The 5-methyltetrazole in the target compound is less acidic than the nitro group in nitazoxanide, reducing off-target reactivity while maintaining hydrogen-bonding capacity .
- Tetrazoles are superior to carboxylic acids in metabolic stability, as seen in angiotensin II receptor blockers .
Substituent Effects: Fluorine at the indole C5 position (target compound) vs. Ethyl linkers (target compound) vs. methylene bridges (e.g., 9a–e in ) provide flexibility, which may optimize binding pocket accommodation .
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound characterized by its unique molecular structure, which integrates an indole moiety, a tetrazole ring, and a benzamide functional group. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C20H21FN4O, and it has a molecular weight of approximately 366.41 g/mol. The presence of the 5-fluoro substitution on the indole ring is significant as it may enhance the compound's biological activity by improving binding affinity to biological targets or altering metabolic pathways.
Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in disease processes. The indole and tetrazole rings contribute to the compound's ability to interact with various biological targets, potentially affecting pathways related to cell proliferation and apoptosis. These interactions are crucial for understanding its therapeutic potential against cancer and inflammatory disorders.
Anticancer Activity
This compound has shown promising anticancer activity in preliminary studies. Similar compounds have demonstrated significant activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | Induction of apoptosis |
| Jurkat (T-cell leukemia) | < 15 | Inhibition of Bcl-2 expression |
| MCF7 (breast cancer) | < 20 | Cell cycle arrest |
These findings suggest that the compound may interfere with critical signaling pathways involved in cancer progression.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. The tetrazole ring enhances the compound's interaction with biological systems, potentially mimicking carboxylic acids, which are known for their anti-inflammatory effects.
Case Studies
Several case studies have explored the biological activity of similar indole derivatives:
- Study on Indole Derivatives : A study published in MDPI highlighted that indole-linked compounds exhibited significant cytotoxicity against human glioblastoma cells, with IC50 values ranging from 10–30 µM depending on structural modifications .
- Tetrazole Compounds : Research indicated that tetrazole-containing compounds demonstrated enhanced anti-cancer activity due to their ability to interact with multiple biological targets, including those involved in cell signaling pathways crucial for proliferation and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
